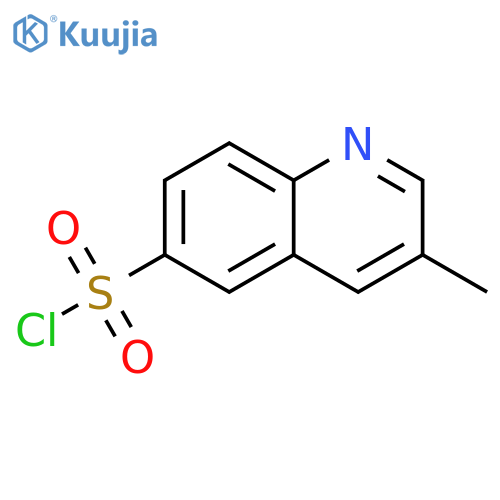

Cas no 1780572-69-1 (3-Methyl-6-quinolinesulfonyl Chloride)

3-Methyl-6-quinolinesulfonyl Chloride 化学的及び物理的性質

名前と識別子

-

- 6-Quinolinesulfonyl chloride, 3-methyl-

- Argatroban Impurity 70

- 3-?Methyl-6-?quinolinesulfonyl Chloride

- 3-Methyl-6-quinolinesulfonyl Chloride

-

- インチ: 1S/C10H8ClNO2S/c1-7-4-8-5-9(15(11,13)14)2-3-10(8)12-6-7/h2-6H,1H3

- InChIKey: OXLOXOOKHKJXNP-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(S(Cl)(=O)=O)=CC=2)C=C(C)C=1

3-Methyl-6-quinolinesulfonyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M421850-10mg |

3-Methyl-6-quinolinesulfonyl Chloride |

1780572-69-1 | 10mg |

$190.00 | 2023-05-17 | ||

| TRC | M421850-100mg |

3-Methyl-6-quinolinesulfonyl Chloride |

1780572-69-1 | 100mg |

$ 1800.00 | 2023-09-06 | ||

| TRC | M421850-50mg |

3-Methyl-6-quinolinesulfonyl Chloride |

1780572-69-1 | 50mg |

$873.00 | 2023-05-17 |

3-Methyl-6-quinolinesulfonyl Chloride 関連文献

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

3-Methyl-6-quinolinesulfonyl Chlorideに関する追加情報

3-Methyl-6-Quinolinesulfonyl Chloride: A Comprehensive Overview

3-Methyl-6-Quinolinesulfonyl Chloride (CAS No. 1780572-69-1) is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is a derivative of quinoline, a heterocyclic aromatic structure, and its sulfonyl chloride functional group imparts unique chemical properties that make it valuable for various applications.

The quinoline skeleton in 3-Methyl-6-Quinolinesulfonyl Chloride is a fundamental structural motif in many bioactive compounds. The sulfonyl chloride group, attached at the 6-position of the quinoline ring, introduces electrophilic character to the molecule, making it highly reactive in nucleophilic substitution reactions. This reactivity is particularly useful in the synthesis of sulfonamides, which are widely used as intermediates in drug discovery and agrochemical development.

Recent advancements in synthetic methodology have enabled the efficient synthesis of 3-Methyl-6-Quinolinesulfonyl Chloride through various routes. One notable approach involves the sulfonation of quinoline derivatives followed by subsequent chlorination steps. Researchers have optimized these processes to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern pharmaceutical and chemical industries.

In terms of applications, 3-Methyl-6-Quinolinesulfonyl Chloride has found utility in the development of bioactive molecules with potential therapeutic applications. For instance, studies have demonstrated its role as a precursor in the synthesis of inhibitors targeting key enzymes involved in cancer progression and neurodegenerative diseases. The methyl group at the 3-position of the quinoline ring contributes to the compound's lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins.

Moreover, 3-Methyl-6-Quinolinesulfonyl Chloride has been employed as a building block in the construction of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). Its sulfonyl chloride group facilitates strong metal-ligand interactions, making it a valuable component in designing porous materials with applications in gas storage and catalysis.

The unique combination of structural features and functional groups in 3-Methyl-6-Quinolinesulfonyl Chloride positions it as a versatile tool for chemical innovation. As research continues to uncover new synthetic pathways and applications for this compound, its significance in both academic and industrial settings is expected to grow further.

1780572-69-1 (3-Methyl-6-quinolinesulfonyl Chloride) 関連製品

- 6969-95-5(4-nitro-1-phenoxy-2-(trifluoromethyl)benzene)

- 2639416-15-0(ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate)

- 1805345-72-5(2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)

- 2411200-48-9(N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide)

- 1309650-03-0(3-Bromo-4-(but-3-enyl)pyridine)

- 2172146-81-3(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidocyclohexane-1-carboxylic acid)

- 1250028-90-0(N-cyclopropyl-2-fluoro-5-methylbenzamide)

- 2228963-79-7(1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-3,3-difluorocyclobutylmethanamine)

- 865592-89-8(2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide)

- 4461-36-3(Benzoyl isocyanate, 4-chloro-)